acetate CAS No. 13789-91-8](/img/structure/B1332300.png)

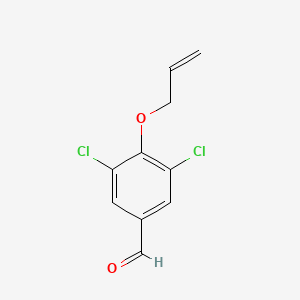

Ethyl [(4-ethoxyphenyl)amino](oxo)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

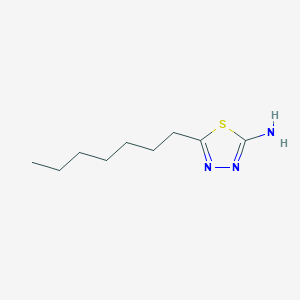

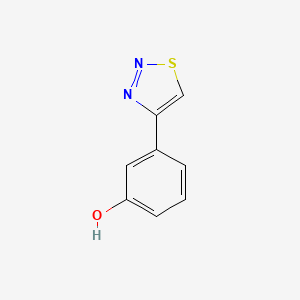

Ethyl (4-ethoxyphenyl)aminoacetate is a compound that has not been directly studied in the provided papers. However, similar compounds with related functional groups and structural motifs have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of Ethyl (4-ethoxyphenyl)aminoacetate. For instance, the synthesis of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been reported, which is used in the Lossen rearrangement to produce hydroxamic acids and ureas from carboxylic acids . Another related compound, ethyl-2-(4-aminophenoxy)acetate, has been synthesized and characterized, serving as a precursor for dual hypoglycemic agents . Additionally, the synthesis and antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate have been explored , along with the crystal structure determination of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate .

Synthesis Analysis

The synthesis of related compounds involves various strategies such as the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, which is a method that allows the conversion of carboxylic acids to ureas in a single pot without racemization . Another synthesis approach includes the alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction to produce ethyl-2-(4-aminophenoxy)acetate . These methods demonstrate the versatility of ethyl acetate derivatives in chemical synthesis and their potential utility in generating a variety of functional molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the crystal structure of ethyl-2-(4-aminophenoxy)acetate was determined using X-ray single crystal structure determination, revealing that it crystallizes in the triclinic crystal system with specific unit cell parameters . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, showing a non-planar molecule with significant stabilization from intra- and intermolecular hydrogen bonds . These findings suggest that Ethyl (4-ethoxyphenyl)aminoacetate may also exhibit interesting structural features that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

The chemical reactions involving related compounds showcase the reactivity of ethyl acetate derivatives. The Lossen rearrangement described in one study highlights the potential of these compounds to undergo transformations leading to the formation of new functional groups, such as hydroxamic acids and ureas. The synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate through condensation and cyclization reactions further illustrates the diverse reactivity of these molecules, which could be relevant when considering the chemical behavior of Ethyl (4-ethoxyphenyl)aminoacetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods. For instance, ethyl-2-(4-aminophenoxy)acetate was analyzed using 1H NMR, 13C NMR, COSY, NOESY NMR spectroscopy, and elemental analysis . The compound's UV/Vis spectra were also studied, with bands corresponding to electronic transitions identified using TD-DFT calculations . These analytical techniques provide a comprehensive understanding of the physical and chemical properties of ethyl acetate derivatives, which could be applied to Ethyl (4-ethoxyphenyl)aminoacetate to gain insights into its behavior and potential applications.

Applications De Recherche Scientifique

Synthesis and Characterization

- Ethyl (4-ethoxyphenyl)aminoacetate and its derivatives have been a focus in synthesis research. It has been used in the synthesis of a variety of compounds, including α-ketoamide derivatives, due to its effectiveness in improving purity and yield in chemical reactions. (El‐Faham et al., 2013)

- The compound's role in the synthesis of other complex molecular structures, such as thiazolino[3,2‐a]pyrimidine carbinolamines, showcases its versatility in chemical transformations. (Campaigne et al., 1981)

- It has also been used in List-Barbas-Mannich reactions catalyzed by organocatalysts, aiding in the production of γ-oxo-α-amino acid derivatives. (Perera et al., 2013)

Advanced Material Development

- In the field of materials science, ethyl (4-ethoxyphenyl)aminoacetate derivatives have been utilized for the development of new materials. For instance, their role in the creation of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines highlights their application in material chemistry. (Pretto et al., 2019)

- They have also been involved in the catalytic synthesis of complex pyrrole derivatives, underlining their importance in the synthesis of novel organic compounds. (Yavari et al., 2002)

Antimicrobial and Antitumor Activity

- Some studies have explored the potential antimicrobial and antitumor activities of compounds synthesized using ethyl (4-ethoxyphenyl)aminoacetate. For instance, its derivatives have shown inhibition of cancer cell proliferation, indicating potential applications in cancer research. (Liu et al., 2018)

- The antimicrobial activity of 1,2,4-triazol-3-one derivatives, synthesized from ethyl (4-ethoxyphenyl)aminoacetate, against various microorganisms has also been evaluated, suggesting its utility in developing new antimicrobial agents. (Fandaklı et al., 2012)

Crystallography and Molecular Interactions

- Ethyl (4-ethoxyphenyl)aminoacetate has been studied in the context of crystal packing, where its derivatives exhibit unique interactions like N⋯π and O⋯π, providing insights into molecular structures and bonding. (Zhang et al., 2011)

Propriétés

IUPAC Name |

ethyl 2-(4-ethoxyanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-16-10-7-5-9(6-8-10)13-11(14)12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCOUMMVQFTMLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366985 |

Source

|

| Record name | ethyl [(4-ethoxyphenyl)amino](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [(4-ethoxyphenyl)amino](oxo)acetate | |

CAS RN |

13789-91-8 |

Source

|

| Record name | ethyl [(4-ethoxyphenyl)amino](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

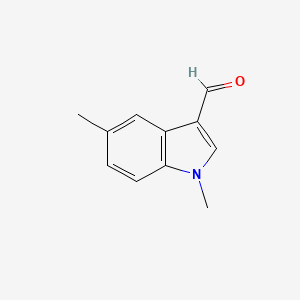

![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)